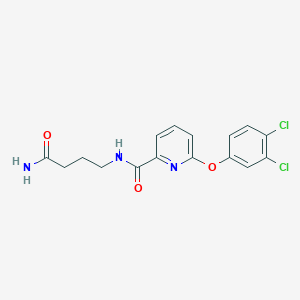![molecular formula C16H23N3O B6749535 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6749535.png)
1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea is a synthetic organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a pyridine ring and a spirocyclic moiety in its structure makes it a versatile molecule for chemical modifications and functionalization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea typically involves a multi-step process. One common route starts with the preparation of 5-methylpyridin-3-ylmethylamine, which is then reacted with a spirocyclic isocyanate to form the desired urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, the use of catalysts and automated systems can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The spirocyclic moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted spirocyclic derivatives.
科学的研究の応用
1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as polymers or liquid crystals.
作用機序
The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.
類似化合物との比較
- 1-[(5-Chloropyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
- 1-[(5-Fluoropyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
- 1-[(5-Methoxypyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
Uniqueness: 1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity and membrane permeability, making it a promising candidate for drug development.
特性
IUPAC Name |
1-[(5-methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-7-13(10-17-9-12)11-18-15(20)19-14-8-16(14)5-3-2-4-6-16/h7,9-10,14H,2-6,8,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONFLZUOUMVLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CNC(=O)NC2CC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B6749457.png)
![2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B6749467.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749498.png)
![1-benzyl-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropane-1-carboxamide](/img/structure/B6749501.png)
![(2S)-2-[[2-(methoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-methyl-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B6749505.png)
![N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6749511.png)
![1,2-dimethyl-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B6749518.png)

![N-ethyl-N-[4-[[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6749523.png)
![N-[[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]-1,5-dimethylpyrazol-4-amine](/img/structure/B6749528.png)


![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749561.png)
